molecular formula C20H18N4S B2672336 (Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-46-4

(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2672336
CAS No.: 477285-46-4
M. Wt: 346.45
InChI Key: RKLUAILYXBUIDZ-MOHJPFBDSA-N
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Description

(Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves the reaction of a thiazole derivative with a hydrazonoyl cyanide. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The specific steps and conditions would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction might involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction could involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice would vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized thiazole derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. It might be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate.

Industry

In industry, (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide might include other thiazole derivatives with similar structural features. Examples could be:

  • (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl chloride
  • (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl bromide

Uniqueness

The uniqueness of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could lie in its specific substitution pattern and the presence of the cyano group, which might confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

(2Z)-N-(2,4-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)19-12-25-20(22-19)18(11-21)24-23-17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLUAILYXBUIDZ-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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